molecular formula C10H15NO2 B13291163 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine

Cat. No.: B13291163
M. Wt: 181.23 g/mol
InChI Key: ISDANNAKOLJMAG-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine typically involves the reaction of 2-methoxybenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways. It may act as a ligand for certain receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenethylamine: A structurally similar compound with a phenethylamine backbone and a methoxy group.

    2-(2-Methoxyethoxy)ethanamine: Another related compound with an ethoxy group instead of a methoxy group.

    4-Methoxyphenethylamine: A compound with a methoxy group at the para position of the phenyl ring.

Uniqueness

2-[(2-Methoxyphenyl)methoxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the ethanamine chain allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methoxy]ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-10-5-3-2-4-9(10)8-13-7-6-11/h2-5H,6-8,11H2,1H3

InChI Key

ISDANNAKOLJMAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COCCN

Origin of Product

United States

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